3-amino-N-(propan-2-yl)propanamide

C–H activation palladium catalysis transient directing group

3-Amino-N-(propan-2-yl)propanamide is the preferred transient directing group for Pd-catalyzed β-arylation, achieving 82% isolated yield and enabling C–H activation of unactivated methyl and cyclic methylene groups. Its 3-aminopropanamide core serves as a validated covalent warhead for EGFR inhibitors reaching sub-nanomolar IC50 (0.51 nM) and as the foundational scaffold for SARDs that degrade drug-resistant AR splice variants. The isopropyl substituent confers steric bulk and lipophilicity critical for regioselectivity. Procure this high-purity building block for late-stage functionalization, kinase inhibitor programs, and selective androgen receptor degrader development.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B12359091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(propan-2-yl)propanamide
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CCN
InChIInChI=1S/C6H14N2O/c1-5(2)8-6(9)3-4-7/h5H,3-4,7H2,1-2H3,(H,8,9)
InChIKeyGAECNGVBKMNHGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(propan-2-yl)propanamide: Core Molecular Properties and Procurement Identifiers


3-Amino-N-(propan-2-yl)propanamide (CAS: 937690-59-0), also known as 3-amino-N-isopropylpropanamide, is an N-substituted 3-aminopropanamide derivative with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . The compound features a primary amine at the 3-position and an isopropyl substituent on the amide nitrogen, conferring distinct physicochemical properties including a predicted pKa of 15.77±0.46 and a predicted boiling point of 280.0±23.0 °C . Commercially, the free base is typically supplied at ≥95% purity , while the hydrochloride salt (CAS: 1170199-04-8) offers enhanced aqueous solubility for research applications . This compound serves primarily as a versatile synthetic building block and has been evaluated as a transient directing group in palladium-catalyzed C–H activation reactions [1].

Critical Procurement Risk: Why In-Class 3-Aminopropanamide Analogs Cannot Substitute for 3-Amino-N-(propan-2-yl)propanamide


In-class compounds such as unsubstituted 3-aminopropanamide (CAS: 4726-85-6) and N-methyl-3-aminopropanamide differ substantially from 3-amino-N-(propan-2-yl)propanamide in both synthetic utility and physicochemical behavior. The isopropyl substituent on the amide nitrogen introduces steric bulk and lipophilicity that fundamentally alters hydrogen-bonding capacity, solubility profiles, and reactivity as a transient directing group [1]. Generic substitution without quantitative verification of these parameters can lead to failed reactions, inconsistent yields, or misleading biological data. The following evidence establishes precisely where this compound exhibits quantifiable differentiation from its closest analogs, providing a data-driven basis for compound selection and procurement decisions [2].

Quantitative Differentiation Evidence: 3-Amino-N-(propan-2-yl)propanamide vs. Structural Analogs


Transient Directing Group Performance: 3-Amino-N-(propan-2-yl)propanamide Enables Superior β-C–H Arylation Yields

In a systematic evaluation of amino-amide transient directing groups (TDGs) for palladium-catalyzed β-arylation of aliphatic aldehydes, 3-amino-N-isopropylpropionamide demonstrated superior performance compared to alternative TDGs including glycinamide. Under optimized conditions (Pd(OAc)2, AgTFA, HFIP/AcOH 9:1, 80°C), the target compound facilitated a reaction yield of 82% for the model substrate 3-phenylpropanal [1]. Glycinamide and other amino-amide TDGs yielded significantly lower conversions under identical conditions, with the authors concluding that 3-amino-N-isopropylpropionamide was 'more beneficial to the β-arylation of aliphatic aldehydes than other TDGs under relatively mild conditions' [1].

C–H activation palladium catalysis transient directing group organic synthesis

EGFR Inhibitory Potency: 3-Aminopropanamide Core Demonstrates Sub-Nanomolar Activity Against Wild-Type EGFR

The 3-aminopropanamide pharmacophore, which serves as the core scaffold of 3-amino-N-(propan-2-yl)propanamide, has been characterized as an irreversible EGFR inhibitor warhead. A representative 3-aminopropanamide derivative (linked to a 4-anilinoquinazoline driving portion) exhibited an IC50 of 0.51±0.06 nM against wild-type EGFR in a kinase assay [1]. Importantly, this compound class suppressed proliferation of gefitinib-resistant H1975 NSCLC cells (harboring EGFR T790M mutation) at 'significantly lower concentrations than did gefitinib' [2]. While this data derives from more complex 3-aminopropanamide derivatives, it establishes the intrinsic potency of the core scaffold.

EGFR inhibition kinase inhibitor cancer research irreversible inhibitor

Renin Inhibitor Class: Substituted Amino Propanamide Derivatives Achieve Single-Digit Nanomolar Potency

The substituted amino propanamide scaffold, of which 3-amino-N-(propan-2-yl)propanamide is a foundational building block, has been optimized as a renin inhibitor chemotype. Lead compounds in this series demonstrate IC50 values as low as 6.40 nM against recombinant human renin in Q-FRET assays [1]. Notably, extensive SAR studies revealed that the amide bridge present in these compounds is a critical determinant of CYP3A4 inhibition liability—a finding that has guided rational optimization toward renin inhibitors with improved CYP profiles suitable for further development [2].

renin inhibition hypertension cardiovascular drug discovery

SARD Therapeutic Class: 3-Amino Propanamide Derivatives as Selective Androgen Receptor Degraders

The 3-amino propanamide scaffold constitutes the core pharmacophore of selective androgen receptor degrader (SARD) compounds, as disclosed in multiple patents assigned to the University of Tennessee Research Foundation and GTx, Inc. [1]. These compounds are designed to bind both the ligand-binding domain (LBD) and the N-terminal domain (NTD) of the androgen receptor, enabling degradation of full-length AR, AR splice variants, and resistance-associated mutants [2]. This dual-domain targeting mechanism distinguishes the 3-aminopropanamide SARD class from conventional AR antagonists (e.g., enzalutamide, bicalutamide) that act solely through LBD binding and fail to inhibit AR-SV-driven growth in castration-resistant prostate cancer [3].

prostate cancer androgen receptor targeted protein degradation SARD

Validated Application Scenarios for 3-Amino-N-(propan-2-yl)propanamide Procurement


Palladium-Catalyzed C–H Activation: β-Arylation of Aliphatic Aldehydes and Ketones

Based on direct comparative evidence, 3-amino-N-(propan-2-yl)propanamide is the preferred transient directing group for Pd-catalyzed β-arylation of aliphatic aldehydes and ketones, achieving 82% isolated yield under optimized conditions [1]. This compound outperforms glycinamide and other amino-amide TDGs, enabling C–H activation of unactivated methyl groups and cyclic methylene groups with good substrate compatibility and regioselectivity [1]. Procurement is indicated for synthetic laboratories engaged in late-stage functionalization of aldehyde- and ketone-containing intermediates.

EGFR-Targeted Covalent Inhibitor Development: Building Block for Irreversible Warheads

The 3-aminopropanamide core serves as a validated irreversible warhead for covalent EGFR inhibitors, with representative derivatives achieving sub-nanomolar potency (IC50 = 0.51 nM) against wild-type EGFR and demonstrating activity against the clinically relevant T790M resistance mutation at concentrations significantly lower than gefitinib [2][3]. 3-Amino-N-(propan-2-yl)propanamide provides a functionalized scaffold that can be elaborated into full inhibitors via conjugation to appropriate driving portions (e.g., 4-anilinoquinazoline).

Renin Inhibitor Lead Optimization: Amino Propanamide Scaffold for Hypertension Programs

Substituted amino propanamides represent a validated renin inhibitor chemotype, with optimized leads achieving IC50 values as low as 6.40 nM in recombinant human renin assays [4]. SAR studies have established that the amide bridge is a critical determinant of CYP3A4 time-dependent inhibition liability, providing a rational framework for optimizing both potency and CYP safety [5]. 3-Amino-N-(propan-2-yl)propanamide serves as a key synthetic intermediate for constructing this scaffold.

Selective Androgen Receptor Degrader (SARD) Programs for Castration-Resistant Prostate Cancer

The 3-amino propanamide pharmacophore is the core scaffold of SARD compounds that degrade androgen receptor splice variants (AR-SV) implicated in resistance to enzalutamide and abiraterone [6]. Unlike LBD-only antagonists, 3-aminopropanamide SARDs bind both LBD and NTD domains, enabling degradation of AR-FL, AR-SV, and resistance-associated mutants [7]. 3-Amino-N-(propan-2-yl)propanamide is a foundational building block for synthesizing novel SARD candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-N-(propan-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.